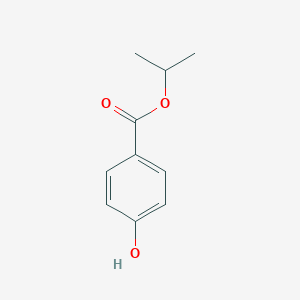

Isopropyl 4-hydroxybenzoate

Vue d'ensemble

Description

Isopropyl 4-hydroxybenzoate (CAS: 4191-73-5), also known as isopropylparaben, is an ester of 4-hydroxybenzoic acid. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol . It is structurally characterized by a benzene ring substituted with a hydroxyl group at the para position and an isopropyl ester group. Historically, it was used as a preservative in cosmetics and personal care products (PCPs) due to its antimicrobial properties.

However, regulatory agencies, including the European Union (EU), have banned its use in PCPs since 2014 due to safety concerns. The EU specifically prohibits isopropyl-, isobutyl-, benzyl-, pentyl-, and phenylparabens in cosmetics, limiting their concentration to 0.14% w/w for certain parabens like propyl and butyl derivatives .

Méthodes De Préparation

Le paraben d'isopropyle est synthétisé par estérification de l'acide para-hydroxybenzoïque avec de l'isopropanol. La réaction implique généralement l'utilisation d'un catalyseur tel que le chlorure de thionyle. Le processus commence par l'addition étape par étape de l'isopropanol, du chlorure de thionyle et de l'acide para-hydroxybenzoïque à basse température, suivie d'un chauffage du mélange réactionnel . Les méthodes de production industrielle impliquent souvent des processus d'estérification similaires, assurant une grande pureté et un rendement élevé du produit final .

Analyse Des Réactions Chimiques

Le paraben d'isopropyle subit diverses réactions chimiques, notamment :

Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques du paraben d'isopropyle soient moins documentées, il peut potentiellement subir ces réactions dans des conditions appropriées.

Substitution : Le paraben d'isopropyle peut participer à des réactions de substitution, en particulier impliquant le groupe hydroxyle sur le cycle benzénique.

Les réactifs couramment utilisés dans ces réactions comprennent des bases pour l'hydrolyse et divers agents oxydants ou réducteurs pour les réactions redox. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de la recherche scientifique

Le paraben d'isopropyle est largement utilisé dans la recherche scientifique en raison de ses propriétés conservatrices. Ses applications comprennent :

Biologie : Employé dans des études biologiques pour maintenir la stérilité des échantillons et des solutions.

Industrie : Utilisé dans l'industrie cosmétique pour conserver les lotions, les crèmes et autres produits de soin personnel.

Mécanisme d'action

L'action antimicrobienne du paraben d'isopropyle est principalement due à sa capacité à perturber les processus de transport membranaire dans les micro-organismes. Il inhibe la synthèse de l'ADN, de l'ARN et d'enzymes clés telles que les ATPases et les phosphotransférases, ce qui entraîne la mort des cellules microbiennes . Les cibles moléculaires et les voies exactes impliquées dans son action antimicrobienne sont encore à l'étude.

Applications De Recherche Scientifique

Chemical Properties and Safety

Isopropyl 4-hydroxybenzoate has the molecular formula C10H12O3 and a molecular weight of 186.16 g/mol. It is characterized by its high purity (>99%) when used in research settings. However, it is essential to note that this compound is classified as toxic if ingested or inhaled, and it can cause skin and eye irritation . Proper handling and storage conditions are crucial to ensure safety during its application.

Cosmetic Applications

This compound is primarily utilized as a preservative in cosmetic formulations. Its effectiveness in inhibiting microbial growth makes it a valuable ingredient in products such as:

- Lotions and Creams : Prevents spoilage and extends shelf life.

- Shampoos and Conditioners : Protects against bacterial contamination.

- Makeup Products : Ensures product integrity over time.

Case Study: Efficacy in Cosmetic Products

A study published in the Journal of Cosmetic Science evaluated the antimicrobial efficacy of various parabens, including isopropyl paraben, in cosmetic formulations. The results demonstrated that isopropyl paraben effectively inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli, supporting its use as a safe preservative in personal care products .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves multiple roles:

- Preservative in Liquid Formulations : Used in syrups and oral solutions to prevent microbial contamination.

- Stabilizer for Active Ingredients : Helps maintain the efficacy of sensitive compounds.

Case Study: Stability Testing

A research article highlighted the stability of isopropyl paraben in various pharmaceutical formulations. The study showed that formulations containing isopropyl paraben maintained their potency over extended periods compared to those without preservatives. This finding underscores its importance in pharmaceutical product development .

Food Industry Applications

This compound is also utilized as a food additive, where it acts as a preservative to prolong shelf life by preventing microbial growth.

Regulatory Status

The use of isopropyl paraben as a food additive is subject to regulatory scrutiny. It is generally recognized as safe (GRAS) when used within specified limits; however, ongoing research continues to evaluate its long-term effects on human health .

Environmental Impact and Safety Concerns

Despite its widespread use, there are growing concerns regarding the environmental impact of parabens, including this compound. Studies have indicated potential endocrine-disrupting effects associated with prolonged exposure. Regulatory agencies are increasingly focusing on these aspects to ensure consumer safety.

Table: Summary of Applications and Efficacy

| Application Area | Specific Use | Efficacy/Remarks |

|---|---|---|

| Cosmetics | Preservative | Effective against bacteria and fungi |

| Pharmaceuticals | Stabilizer | Maintains potency over time |

| Food Industry | Preservative | GRAS status under specific limits |

Mécanisme D'action

The antimicrobial action of isopropylparaben is primarily due to its ability to disrupt membrane transport processes in microorganisms. It inhibits the synthesis of DNA, RNA, and key enzymes such as ATPases and phosphotransferases, leading to the death of the microbial cells . The exact molecular targets and pathways involved in its antimicrobial action are still under investigation.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Isopropyl 4-hydroxybenzoate belongs to the paraben family, which includes esters of 4-hydroxybenzoic acid with varying alkyl or aryl groups. Key structural analogs and their properties are compared below:

| Compound | Molecular Weight (g/mol) | LogP (Lipophilicity) | Regulatory Status (EU Cosmetics) | Key Applications |

|---|---|---|---|---|

| Methyl 4-hydroxybenzoate | 152.15 | 1.96 | Allowed (≤0.4% singly; ≤0.8% mixed) | Food, pharmaceuticals, cosmetics |

| Ethyl 4-hydroxybenzoate | 166.18 | 2.47 | Allowed (≤0.4% singly; ≤0.8% mixed) | Cosmetics, topical drugs |

| Propyl 4-hydroxybenzoate | 180.20 | 3.04 | Allowed (≤0.4% singly; ≤0.8% mixed) | Cosmetics, emulsifiers |

| Butyl 4-hydroxybenzoate | 194.23 | 3.57 | Allowed (≤0.4% singly; ≤0.8% mixed) | Industrial preservatives |

| This compound | 180.20 | 3.12 | Banned | Historical use in cosmetics |

| Isobutyl 4-hydroxybenzoate | 194.23 | 3.65 | Banned | Prohibited in PCPs |

| Benzyl 4-hydroxybenzoate | 228.25 | 4.02 | Banned | Limited to non-cosmetic uses |

Notes:

- Lipophilicity (LogP) : this compound’s branched isopropyl group increases its lipophilicity compared to linear-chain parabens like propyl 4-hydroxybenzoate (LogP 3.12 vs. 3.04). This enhances its permeability through biological membranes but raises toxicity concerns .

- Regulatory Status : The EU bans isopropyl, isobutyl, and benzyl parabens in cosmetics, while methyl, ethyl, propyl, and butyl parabens remain permitted under strict concentration limits .

Antimicrobial Efficacy and Stability

Parabens inhibit microbial growth by disrupting membrane integrity and enzyme function. This compound’s stability in formulations is comparable to other parabens, but its hydrolysis to 4-hydroxybenzoic acid occurs more slowly due to steric hindrance from the branched chain .

Permeation and Toxicity

Studies using Franz cell diffusion models demonstrate that this compound has a higher skin permeation rate than methyl and ethyl parabens but lower than butyl derivatives. This property correlates with its LogP value and raises concerns about systemic absorption and endocrine disruption . The EU’s ban aligns with precautionary principles due to insufficient safety data on chronic exposure .

Analytical Detection

Advanced methods like SPE-GC-MS/MS enable simultaneous detection of this compound alongside other parabens in cosmetics, even in products misleadingly labeled "preservative-free" . Despite its prohibition, residual traces are occasionally identified in commercial products, highlighting the need for rigorous regulatory compliance .

Activité Biologique

Isopropyl 4-hydroxybenzoate, commonly known as isopropylparaben, is a member of the paraben family, widely used as a preservative in cosmetics and pharmaceuticals. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article delves into the biological properties, safety assessments, and relevant research findings regarding this compound.

- Chemical Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.21 g/mol

- Melting Point : 84-86 °C

- CAS Number : 4191-73-5

This compound acts primarily as an antimicrobial agent, inhibiting the growth of bacteria and fungi. Its effectiveness stems from its ability to disrupt microbial cell membranes and interfere with metabolic processes. Parabens, including isopropylparaben, undergo hydrolysis in the body to yield p-hydroxybenzoic acid, which is rapidly excreted in urine .

Human Health Assessments

The safety of isopropylparaben has been evaluated through various studies:

- Dermal Absorption : Studies indicate that parabens can penetrate the skin, with varying degrees of absorption depending on the formulation and skin condition. In vitro studies showed that 2.0% - 5.8% of un-metabolized methylparaben penetrated human skin within 24 hours .

- Endocrine Disruption Potential : Isopropylparaben has been scrutinized for its potential endocrine-disrupting properties. Although some studies suggest low estrogenic activity, comprehensive assessments have not conclusively linked it to significant endocrine disruption at typical exposure levels .

- Acute Toxicity : Animal studies indicate that high doses of parabens (e.g., >5000 mg/kg) do not result in mortality or significant adverse effects . However, caution is advised due to observed effects at lower doses in specific studies.

Case Study: Metabolism and Excretion

A study on the metabolism of methylparaben (a related compound) demonstrated rapid hydrolysis by human liver microsomes, leading to high plasma concentrations of p-hydroxybenzoic acid . This indicates similar metabolic pathways for isopropylparaben.

Table 1: Summary of Toxicological Data on Parabens

| Compound | LD50 (mg/kg) | Endocrine Activity | Skin Penetration (%) | Hydrolysis Rate |

|---|---|---|---|---|

| Methylparaben | >5000 | Minimal | 2.0 - 5.8 | Rapid |

| Ethylparaben | >5000 | Minimal | Not specified | Rapid |

| Isopropylparaben | Not specified | Low | Not specified | Moderate |

Environmental Impact

This compound's environmental persistence has raised concerns regarding its accumulation in aquatic systems. Studies suggest that parabens can be detected in wastewater and may affect aquatic organisms due to their antimicrobial properties . The biodegradability of parabens varies; while some are readily biodegradable, others may persist longer in the environment.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Isopropyl 4-hydroxybenzoate in complex matrices such as cosmetics?

- Methodological Answer : For precise detection in multi-component systems (e.g., lotions, creams), gas chromatography-tandem mass spectrometry (GC-MS/MS) with solid-phase extraction (SPE) is widely used. Ultrasonic extraction with methanol followed by HLB column purification ensures minimal matrix interference . Reverse-phase HPLC with Kromasil C18 columns (254 nm detection) is also effective for separating this compound from structurally similar parabens .

Q. How can researchers ensure accurate quantification of this compound when co-eluting with other parabens?

- Methodological Answer : Optimize chromatographic conditions using gradient elution protocols. For example, adjusting mobile phase composition (e.g., acetonitrile:water gradients) and column temperature improves resolution. Validation via spike-recovery experiments (80–120% recovery range) and inter-laboratory reproducibility testing (CV% < 5%) is critical . Co-elution challenges can also be mitigated using selective ion monitoring (SIM) in GC-MS/MS .

Q. What key physicochemical properties of this compound influence its stability in experimental conditions?

- Methodological Answer : Stability is governed by its ester group susceptibility to hydrolysis under alkaline conditions (pH > 8). Storage at 4°C in amber glass vials minimizes photodegradation. Log Pow (~3.5) indicates moderate lipophilicity, requiring organic solvents (e.g., methanol) for extraction. No flash point or explosive limits are reported, but thermal decomposition above 200°C necessitates controlled heating .

Advanced Research Questions

Q. How should researchers address conflicting data on enzymatic degradation pathways of this compound in microbial studies?

- Methodological Answer : Contradictions in biodegradation pathways (e.g., hydroxylation vs. ester cleavage) require enzyme specificity assays. For instance, 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis shows strict substrate specificity for 4-hydroxybenzoate derivatives but may uncouple NADH oxidation in the presence of analogs . Use HPLC and oxygen consumption assays to distinguish between coupled hydroxylation and uncoupled peroxide formation .

Q. What methodological considerations are critical when applying read-across approaches for toxicological profiling of this compound?

- Methodological Answer : Grouping/read-across requires structural similarity (e.g., shared ester functional groups, alkyl chain length) and metabolic pathway alignment. For example, cross-referencing with methyl- or propyl-parabens (similar hydrolysis products) can infer estrogenic activity. Validate via QSAR models and in vitro assays (e.g., Ames test for mutagenicity) .

Q. What strategies optimize chromatographic resolution when analyzing this compound alongside structurally similar preservatives?

- Methodological Answer : Column selection is paramount: Kromasil C18 (5 µm, 250 mm × 4.6 mm) achieves baseline separation of 17 parabens. Adjusting pH to 3.5 (using formic acid) enhances peak symmetry. For GC-MS/MS, optimize ionization parameters (e.g., electron energy 70 eV) and employ MRM transitions (e.g., m/z 179 → 121 for this compound) .

Q. How do regulatory restrictions on parabens impact experimental design for long-term safety assessments?

- Methodological Answer : EU bans on isopropyl parabens in children’s products (0.19% w/w limit) necessitate low-concentration detection limits (e.g., 0.1 ppm via LC-MS). Longitudinal studies must simulate real-world exposure by incorporating metabolite tracking (e.g., 4-hydroxybenzoic acid in urine) and dermal absorption models (e.g., porcine skin assays) .

Propriétés

IUPAC Name |

propan-2-yl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHMMKSPYOOVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052858 | |

| Record name | Isopropylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4191-73-5 | |

| Record name | Isopropylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4191-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.